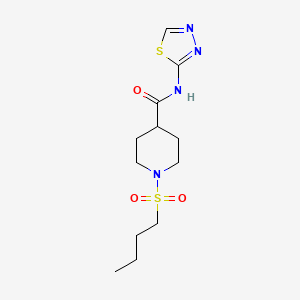

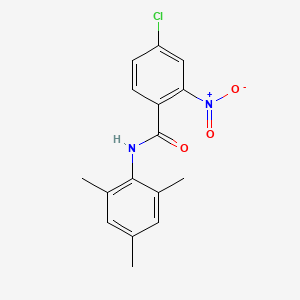

![molecular formula C14H15NOS B5569503 4-[2-(benzylsulfinyl)ethyl]pyridine](/img/structure/B5569503.png)

4-[2-(benzylsulfinyl)ethyl]pyridine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

4-[2-(benzylsulfinyl)ethyl]pyridine is a chemical compound that has been the subject of scientific research for several years. It is a pyridine derivative that has shown potential in various applications, including drug development, agrochemicals, and material science.

科学的研究の応用

Catalytic Applications and Organic Synthesis

4-[2-(benzylsulfinyl)ethyl]pyridine and its derivatives have shown significant potential in catalysis and organic synthesis. For example, pyridine-based templates have been utilized for remote meta-C–H activation, highlighting the adaptability of pyridine in directing site-selective functionalization of organic molecules. This innovation demonstrates how the manipulation of distance and geometry around pyridine structures can enable selective C–H activation, a pivotal strategy in organic synthesis (Chu et al., 2015). Additionally, phosphine-catalyzed annulation processes involving pyridine derivatives have been developed, showcasing the ability to form highly functionalized tetrahydropyridines with complete regioselectivity, further underscoring the versatility of pyridine scaffolds in synthesis (Zhu et al., 2003).

Photocatalytic and Material Science Applications

Pyridine derivatives also play a crucial role in material science and photocatalysis. For instance, the development of optically active poly(amide-imide)s derived from pyridine-containing diacid chlorides under microwave irradiation highlights the role of pyridine-based compounds in facilitating rapid polymerization reactions, leading to materials with potential applications in optics and electronics (Mallakpour et al., 2001). Furthermore, the use of pyridine and its derivatives as templates for metal nanoparticle formation and as catalysts for hydrogen production from hydrolysis reactions indicates their importance in developing new energy conversion and storage technologies (Sahiner et al., 2014).

Pharmaceutical and Biological Research

In pharmaceutical research, pyridine sulfonamides have been explored for their potential as (H+,K+)-ATPase inhibitors, leading to the development of drugs like pantoprazole. This research demonstrates the therapeutic relevance of pyridine derivatives in treating conditions requiring acid suppression (Kohl et al., 1992). Moreover, the design and synthesis of pyridine-based nonlinear optical materials through coordination networks underline the contribution of these compounds to the advancement of optical and electronic device technologies (Evans & Lin, 2001).

特性

IUPAC Name |

4-(2-benzylsulfinylethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NOS/c16-17(12-14-4-2-1-3-5-14)11-8-13-6-9-15-10-7-13/h1-7,9-10H,8,11-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVTOBLYXUBUPJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CS(=O)CCC2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

245.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

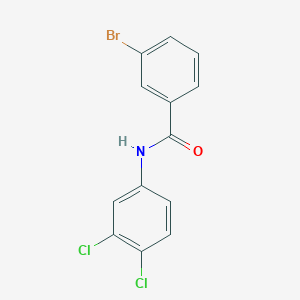

![methyl 3-nitro-5-[(3-pyridinylamino)carbonyl]benzoate](/img/structure/B5569429.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)tetrahydro-2-furancarboxamide](/img/structure/B5569443.png)

![4'-[(4-methoxy-2-pyridinyl)methyl]-1',4'-dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one dihydrochloride](/img/structure/B5569450.png)

![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5569458.png)

![3-[4-(1,1-dimethylpropyl)phenoxy]-1,2-benzisothiazole 1,1-dioxide](/img/structure/B5569464.png)

![N-[3-(3,5-dimethyl-1H-1,2,4-triazol-1-yl)propyl]-1-benzothiophene-5-carboxamide](/img/structure/B5569483.png)

methanone](/img/structure/B5569487.png)

![1-amino-3-(3-chlorophenyl)pyrido[1,2-a]benzimidazole-2,4-dicarbonitrile](/img/structure/B5569505.png)